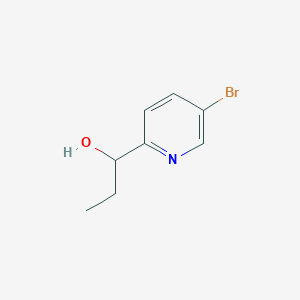

2-Pyridinemethanol, 5-bromo-alpha-ethyl-

説明

2-Pyridinemethanol, 5-bromo-alpha-ethyl- is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and has a molecular formula of C8H10BrNO. The compound is known to exhibit various biochemical and physiological effects and has been extensively studied for its potential applications in the field of medicine and biotechnology.

科学的研究の応用

Biochemical Reagent

“1-(5-bromopyridin-2-yl)propan-1-ol” can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in biological material or organic compound research related to life sciences .

Precursor for Pharmaceutical Medicines

Chiral heterocyclic alcohols, which “1-(5-bromopyridin-2-yl)propan-1-ol” is a part of, are important precursors for the production of pharmaceutical medicines . These compounds can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies .

Synthesis of Natural Products

In addition to pharmaceuticals, chiral heterocyclic alcohols are also used in the production of natural products . These compounds can be used to synthesize a wide range of natural substances, including those found in plants, animals, and microorganisms .

Production of Pyranone

“(S)-1-(furan-2-yl)propan-1-ol”, a compound similar to “1-(5-bromopyridin-2-yl)propan-1-ol”, can be used in the production of pyranone . Pyranones are important compounds used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Synthesis of Sugar Analogues

As mentioned above, pyranone, which can be produced from compounds similar to “1-(5-bromopyridin-2-yl)propan-1-ol”, is used in the synthesis of sugar analogues . Sugar analogues are compounds that mimic the structure of sugars and can have various applications in medicinal chemistry .

Synthesis of Antibiotics

Pyranone is also used in the synthesis of antibiotics . Antibiotics are drugs that fight infections caused by bacteria. The synthesis of new antibiotics is crucial in the fight against antibiotic resistance .

Production of Tirantamycines

Tirantamycines are a group of compounds that have shown antitumor activity . Pyranone, which can be produced from compounds similar to “1-(5-bromopyridin-2-yl)propan-1-ol”, is used in the synthesis of these compounds .

Synthesis of Anticancer Drugs

Finally, pyranone is used in the synthesis of anticancer drugs . The development of new anticancer drugs is a key area of research in the fight against cancer .

特性

IUPAC Name |

1-(5-bromopyridin-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVVFDVIZCJRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridinemethanol, 5-bromo-alpha-ethyl- | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide](/img/structure/B2534290.png)

![4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2534297.png)

![5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol](/img/structure/B2534299.png)

![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid](/img/structure/B2534301.png)

![4-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2534309.png)

![(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2534311.png)